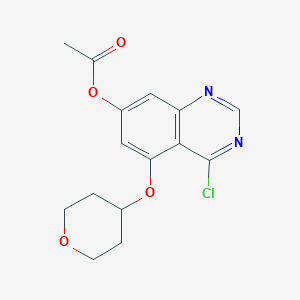
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetoxy group, a chloro substituent, and a tetrahydropyran-4-yloxy group attached to a quinazoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the chlorinated quinazoline with tetrahydropyran-4-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Acetylation: The final step is the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced forms of the compound, and hydrolyzed derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-4-aminoquinoline Derivatives: These compounds share a similar quinazoline core with a chloro substituent but differ in the functional groups attached.
Tetrahydropyran-4-yloxyquinazoline Derivatives: These compounds have the tetrahydropyran-4-yloxy group but may lack the acetoxy or chloro substituents.
Uniqueness
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
379229-95-5 |
|---|---|
Molekularformel |
C15H15ClN2O4 |
Molekulargewicht |
322.74 g/mol |
IUPAC-Name |
[4-chloro-5-(oxan-4-yloxy)quinazolin-7-yl] acetate |
InChI |
InChI=1S/C15H15ClN2O4/c1-9(19)21-11-6-12-14(15(16)18-8-17-12)13(7-11)22-10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
BECZVUJNHCJDKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC3CCOCC3)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
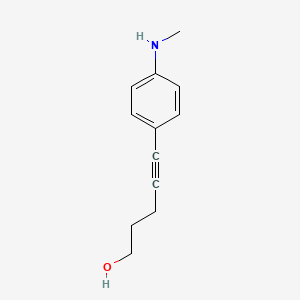
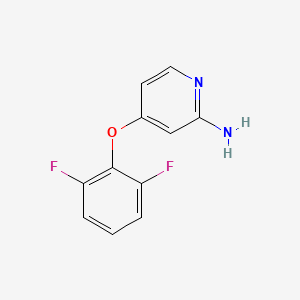
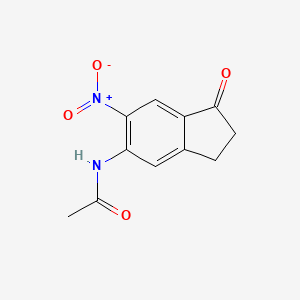
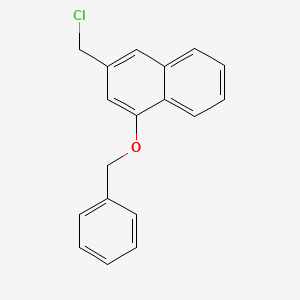
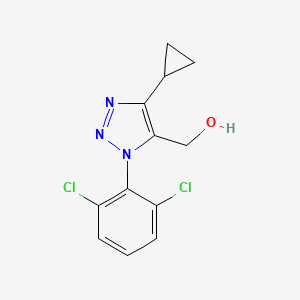
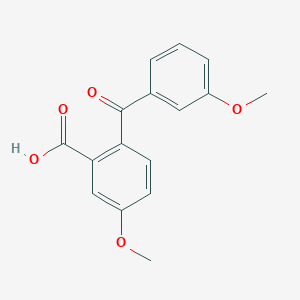
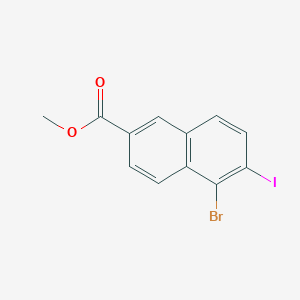
![4-[(4-(Propylsulfonyl)piperazin-1-yl)methyl]aniline](/img/structure/B8371410.png)
![5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid](/img/structure/B8371412.png)
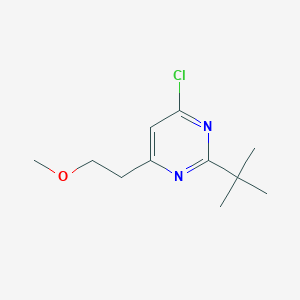
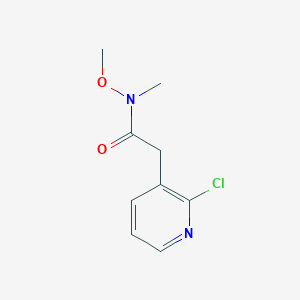
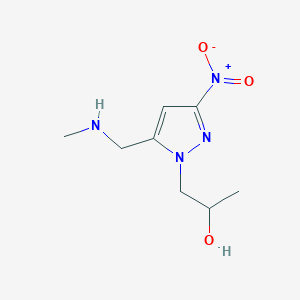
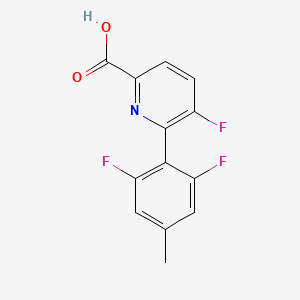
![2-Chloro-1-fluoro-4-[(2-fluorobenzyl)sulfonyl]benzene](/img/structure/B8371455.png)
